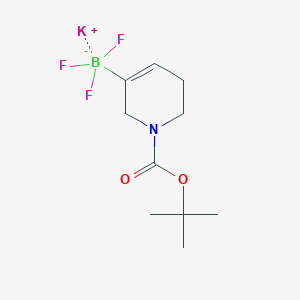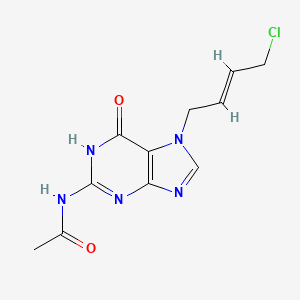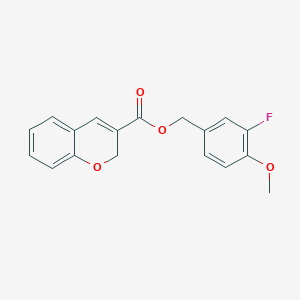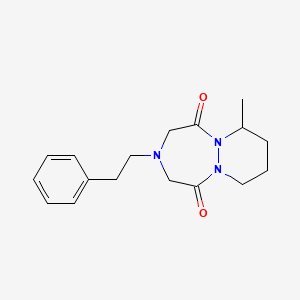
7-Methyl-3-(2-phenylethyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-3-phenethylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione is a complex heterocyclic compound that belongs to the pyridazine and triazepine families. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 7-Methyl-3-phenethylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione typically involves multiple steps, including cyclization reactions and the use of various reagents. One common method involves the intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at positions adjacent to the nitrogen atoms in the ring structure.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-Methyl-3-phenethylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound has shown potential in biological studies, particularly in the inhibition of certain enzymes and receptors.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
Wirkmechanismus
The mechanism of action of 7-Methyl-3-phenethylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione involves its interaction with specific molecular targets and pathways. It has been found to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to alterations in cell cycle progression and can induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyridazine and triazepine derivatives, such as:
Pyridazinone derivatives: Known for their diverse pharmacological activities, including antihypertensive and anticancer properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry
The uniqueness of 7-Methyl-3-phenethylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione lies in its specific molecular structure, which allows for unique interactions with biological targets and offers potential for the development of novel therapeutic agents.
Eigenschaften
CAS-Nummer |
67744-74-5 |
|---|---|
Molekularformel |
C17H23N3O2 |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
7-methyl-3-(2-phenylethyl)-2,4,7,8,9,10-hexahydropyridazino[1,2-a][1,2,5]triazepine-1,5-dione |
InChI |
InChI=1S/C17H23N3O2/c1-14-6-5-10-19-16(21)12-18(13-17(22)20(14)19)11-9-15-7-3-2-4-8-15/h2-4,7-8,14H,5-6,9-13H2,1H3 |
InChI-Schlüssel |
SYUGDVHJQKNRMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN2N1C(=O)CN(CC2=O)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


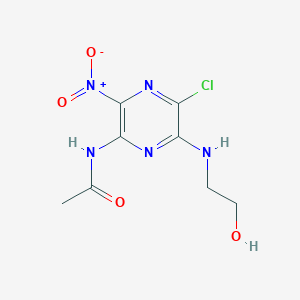
![Benzoic acid, 3-[3-(3-methoxyphenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B12929228.png)
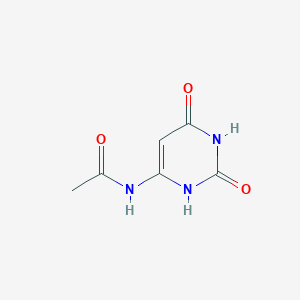

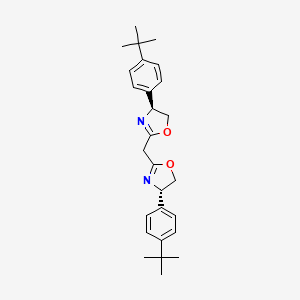
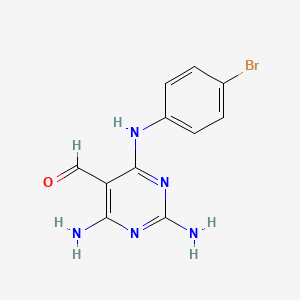

![1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione](/img/structure/B12929268.png)
![N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide](/img/structure/B12929281.png)
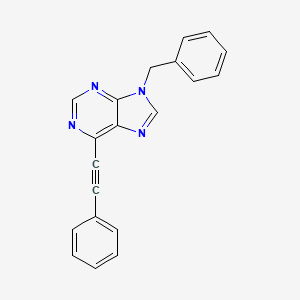
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12929290.png)
